Oospoglycol
Description
Structure
3D Structure
Properties
CAS No. |
33547-50-1 |
|---|---|
Molecular Formula |
C11H10O5 |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
4-(1,2-dihydroxyethyl)-8-hydroxyisochromen-1-one |
InChI |
InChI=1S/C11H10O5/c12-4-9(14)7-5-16-11(15)10-6(7)2-1-3-8(10)13/h1-3,5,9,12-14H,4H2 |
InChI Key |
DBMDPIZXLKUXHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)OC=C2C(CO)O |
Origin of Product |
United States |
Oospoglycol Biosynthesis and Metabolic Pathways
Elucidation of the Oospoglycol Biosynthetic Pathway
The pathway to this compound has been investigated primarily through isotopic labeling studies, which have confirmed its origin from the polyketide pathway. researchgate.net
Precursor Incorporation Studies (e.g., Acetate (B1210297), Malonate, Serine)
To determine the building blocks of this compound, studies have utilized ¹³C-labeled precursors. The incorporation of these labeled compounds into the this compound structure is then analyzed using techniques like ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net
Acetate and Malonate : Experiments with ¹³C-labeled acetate and malonate have confirmed that the main carbon skeleton of this compound is assembled via the polyketide pathway. researchgate.net This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units.
Serine : Isotope labeling studies have also revealed that one carbon atom within the isocoumarin (B1212949) ring of this compound originates from the amino acid serine. researchgate.net
Below is a table summarizing the precursors involved in this compound biosynthesis as identified by labeling studies.
| Precursor | Role in Biosynthesis | Analytical Method |
| Acetate | Forms the polyketide backbone | ¹³C NMR |
| Malonate | Contributes to the polyketide backbone | ¹³C NMR |
| Serine | Donates one carbon to the isocoumarin ring | ¹³C NMR |
Key Enzymatic Steps and Reaction Mechanisms in this compound Biosynthesis
While the complete enzymatic cascade for this compound biosynthesis is not fully detailed in the available research, the precursor studies imply the involvement of several key enzyme classes. The formation from polyketide precursors suggests the action of polyketide synthases (PKSs). The incorporation of a carbon from serine points towards the involvement of enzymes capable of integrating amino acid-derived units into a polyketide structure. Further research is needed to isolate and characterize the specific enzymes and delineate the precise reaction mechanisms.
Genetic Basis and Regulation of this compound Production
The production of secondary metabolites like this compound is governed by specific sets of genes organized in biosynthetic gene clusters (BGCs) and is subject to complex regulatory networks. nih.govnih.gov
Identification and Characterization of Biosynthetic Gene Clusters
The genes responsible for producing a specific secondary metabolite are often located together on the chromosome in what is known as a biosynthetic gene cluster (BGC). nih.govnih.gov For many fungal metabolites, these clusters contain genes encoding the core synthase (like a PKS for this compound), as well as genes for tailoring enzymes (e.g., oxidoreductases, transferases) that modify the initial structure to create the final product. While a specific BGC for this compound has not been explicitly characterized in the provided search results, the polyketide nature of this compound strongly suggests its synthesis is directed by a PKS gene within a BGC in Gloeophyllum abietinum. researchgate.netnih.govosti.gov The identification and characterization of this cluster would involve genome sequencing and bioinformatic analysis to locate the PKS gene and its associated enzymatic machinery.
Transcriptional and Post-Transcriptional Regulation of this compound Biosynthesis
The expression of BGCs is tightly controlled at both the transcriptional and post-transcriptional levels. scispace.com Fungal secondary metabolite production can be influenced by environmental cues and developmental processes. Global gene expression analysis has shown that the production of metabolites like oosponol (B1677333) and this compound can be part of a broader transcriptional shift. scispace.com Co-cultivation of different microbial species can also induce the expression of otherwise silent biosynthetic genes, suggesting that competition or communication between microbes can be a powerful trigger for metabolite production. mdpi.com
Metabolic Engineering Strategies for this compound Production Optimization in Research Systems
Metabolic engineering offers a promising avenue for enhancing the production of valuable secondary metabolites. rsc.orgmdpi.com These strategies aim to overcome bottlenecks in biosynthetic pathways and increase the yield of the desired compound.
For this compound, several metabolic engineering approaches could be theoretically applied:
Overexpression of Biosynthetic Genes : Once the this compound BGC is identified, the genes within it, particularly the core PKS and key tailoring enzymes, could be overexpressed to increase the metabolic flux towards this compound. mdpi.com
Heterologous Expression : The entire this compound BGC could be transferred to and expressed in a well-characterized host organism, such as Aspergillus nidulans or Saccharomyces cerevisiae. nih.gov This approach can be advantageous if the native producer is difficult to cultivate or genetically manipulate. frontiersin.org
Precursor Supply Enhancement : Engineering the primary metabolism of the producing organism to increase the intracellular pools of essential precursors like acetyl-CoA, malonyl-CoA, and serine could lead to higher this compound titers. nih.gov
Optimization of Culture Conditions : While not strictly genetic engineering, optimizing fermentation parameters such as media composition, pH, and temperature through an OSMAC (One Strain, Many Compounds) approach can significantly impact metabolite production by influencing gene expression. mdpi.com
The table below outlines potential metabolic engineering strategies for optimizing this compound production.
| Strategy | Description | Potential Outcome |
| Gene Overexpression | Increasing the expression levels of key genes within the this compound biosynthetic gene cluster. | Increased metabolic flux towards this compound, leading to higher yields. |
| Heterologous Expression | Transferring the this compound biosynthetic gene cluster to a more tractable host organism. | Facilitated study of the biosynthetic pathway and potentially higher production levels. |
| Precursor Engineering | Modifying primary metabolic pathways to increase the availability of this compound precursors. | Enhanced supply of building blocks for this compound synthesis, boosting production. |
| Culture Optimization (OSMAC) | Systematically varying culture conditions to identify optimal parameters for this compound production. | Maximized this compound yield by inducing the expression of the biosynthetic pathway. |
Molecular Mechanisms of Oospoglycol Action in Biological Systems
Identification of Oospoglycol's Molecular Targets
The precise molecular targets of this compound have not been extensively elucidated in dedicated studies. However, its close structural and biosynthetic relationship with oosponol (B1677333), a toxic metabolite, suggests potential overlapping mechanisms of action. Oosponol's toxicity is attributed to its vinylogous acid anhydride (B1165640) structure, which is formed by the dehydrogenation of the less toxic precursor, this compound. researchgate.net It is proposed that the reactivity of oosponol with sulfhydryl (HS-) groups of polypeptides is a fundamental basis for its toxicity. acs.org Given that this compound is a direct precursor, its potential to be converted to the more reactive oosponol in biological systems implies that its ultimate molecular interactions may be with similar protein targets.
Receptor Binding Studies and Target Protein Interactions
Specific receptor binding assays for this compound are not well-documented in publicly available research. The primary understanding of its interactions comes from its role as a precursor to oosponol. researchgate.net The interaction of oosponol with protein targets is thought to occur through the reaction of its isocoumarin (B1212949) ring with nucleophilic groups on proteins, such as the sulfhydryl groups of cysteine residues. acs.org This suggests that proteins with reactive cysteine residues could be potential targets for this compound, following its conversion to oosponol.
Techniques like proximity ligation assays could be employed to visualize the subcellular locations of such protein-protein interactions at endogenous levels, provided suitable antibodies for this compound or its protein adducts could be developed. nih.gov Furthermore, advanced methods like antigen–antibody proximity labeling (AAPL) could help map the interaction sites on target antigens and identify interacting proteins in close proximity. rsc.org
Enzymatic Modulation Profiling by this compound (Inhibition/Activation)
Direct studies on the enzymatic modulation profile of this compound are limited. However, the biosynthesis of this compound from acetate (B1210297), malonate, and serine via a polyketide pathway has been confirmed using 13C NMR analysis. researchgate.net The conversion of this compound to the toxic metabolite oosponol is a key transformation. researchgate.net This suggests the involvement of a dehydrogenase enzyme in the biological system that catalyzes this oxidation. Therefore, this compound itself is a substrate for this enzyme, and its presence could potentially modulate the activity of this and other related enzymes.
It has been noted that the accumulation of this compound can be induced in co-cultures, for example, between Gloeophyllum abietinum and Heterobasidion annosum, and this process is inhibited by cycloheximide, indicating that de novo protein synthesis is required for its production. mdpi.com This suggests that the enzymatic machinery for this compound biosynthesis is inducible and could be a point of regulation.
Cellular and Subcellular Effects of this compound
The cellular effects of this compound are intrinsically linked to its role as a secondary metabolite and its relationship with the more toxic oosponol.
This compound-Mediated Perturbations in Cellular Pathways
While direct studies on this compound-mediated pathway perturbations are scarce, inferences can be drawn from the broader context of secondary metabolite induction. The production of this compound is significantly increased during co-cultivation of certain fungi, a phenomenon that is part of a general strategy for activating silent biosynthetic gene clusters. nih.govugr.es This induction process implies a significant shift in the producing organism's metabolism and gene expression, likely affecting various cellular pathways.
The synthesis of such secondary metabolites is often a response to environmental stress or competition, suggesting that this compound production could be part of a broader stress response pathway. nih.gov The pathways leading to the synthesis of its precursors, such as the polyketide pathway, would be upregulated. researchgate.net
Investigations into this compound's Impact on Organelle Function
There is no direct evidence from the searched results detailing the specific impact of this compound on organelle function. However, the general functions of cellular organelles provide a framework for potential interactions. The cytoplasm, which includes the cytosol and various organelles, is the site of most metabolic reactions. nih.gov Peroxisomes, for instance, are involved in various oxidative reactions and detoxification. lumenlearning.com Given that this compound is a precursor to the reactive molecule oosponol, its metabolism could potentially impact organelles involved in redox homeostasis. researchgate.netacs.org
The cytoskeleton, comprising microtubules, microfilaments, and intermediate filaments, is crucial for maintaining cell shape, organelle positioning, and intracellular transport. lumenlearning.comhhmi.org Disruption of protein function by reactive metabolites can have downstream effects on these structures and the organelles they support. nih.gov
Structure-Activity Relationships (SAR) Governing this compound's Biological Functions
The concept of structure-activity relationship (SAR) is fundamental to understanding how a molecule's chemical structure dictates its biological activity. wikipedia.orgashp.org For this compound, the SAR is primarily defined by its relationship to oosponol.
The key structural feature differentiating this compound from the more toxic oosponol is the presence of a diol group in this compound versus a dicarbonyl in oosponol, which forms a vinylogous acid anhydride. researchgate.net This structural difference is the primary determinant of their differing toxicities. The conversion of the diol to the dicarbonyl group via dehydrogenation dramatically increases the molecule's reactivity, particularly towards nucleophilic groups like the sulfhydryl groups found in proteins. acs.org
This relationship highlights a critical SAR principle: minor modifications to a chemical structure can lead to significant changes in biological activity. nih.gov The nontoxic nature of this compound relative to oosponol underscores the importance of the vinylogous acid anhydride moiety for the observed toxicity. researchgate.net
Synthetic and Semisynthetic Approaches to Oospoglycol and Analogues
Total Synthesis Strategies for Oospoglycol
The total synthesis of this compound, a 4-(1,2-dihydroxy-ethyl)-8-hydroxyisocoumarin, presents a considerable challenge to synthetic chemists due to the presence of a stereogenic center and the isocoumarin (B1212949) core. jst.go.jptandfonline.com An early synthesis of (–)-oospoglycol was achieved from 8-hydroxyisocoumarin-4-carboxylic acid, also known as oospoic acid, yielding a product with approximately 66% optical purity. rsc.org
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. numberanalytics.comwikipedia.org This process of identifying strategic bond disconnections simplifies the complexity of the synthetic challenge. numberanalytics.comjournalspress.com For complex molecules, this approach allows for the identification of key fragments or synthons, which are idealized fragments resulting from a disconnection. wikipedia.org The corresponding real-world reagents that act as the synthon are known as synthetic equivalents. wikipedia.org
In the context of this compound, a logical retrosynthetic approach would involve disconnecting the dihydroxyethyl side chain and the isocoumarin core. This leads to the identification of key fragments that can be synthesized independently and then coupled to form the target molecule. The synthesis of the isocoumarin scaffold itself can be approached through various methods, such as those involving Claisen condensation and subsequent cyclization reactions. towson.edu
A general strategy for constructing isocoumarin systems often begins with appropriately substituted aromatic precursors. The side chain can then be introduced through various carbon-carbon bond-forming reactions. The synthesis of the chiral diol moiety is a critical step, requiring stereocontrolled methods to establish the correct configuration.
Achieving high levels of stereoselectivity and chemoselectivity is paramount in the total synthesis of natural products like this compound. nih.gov Stereoselective synthesis aims to produce a single stereoisomer of a product, which is crucial as different stereoisomers can exhibit vastly different biological activities. ethz.ch
Several strategies can be employed to control stereochemistry during a synthesis:
Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids or sugars, to introduce chirality into the target molecule. ethz.ch
Chiral Auxiliaries : A temporary chiral group is attached to the substrate to direct a stereoselective reaction. Once the desired stereocenter is created, the auxiliary is removed. ethz.ch
Asymmetric Catalysis : A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. rsc.org
Chemoselectivity, the ability to react with one functional group in the presence of others, is also a significant consideration. nih.gov In a molecule with multiple reactive sites like this compound, protecting groups are often employed to temporarily mask certain functional groups, allowing for selective transformations on other parts of the molecule. The choice of protecting groups and the sequence of their introduction and removal are critical for a successful synthesis.
For the synthesis of the diol side chain of this compound, methods such as Sharpless asymmetric dihydroxylation could be employed to introduce the two hydroxyl groups with a high degree of stereocontrol. Alternatively, starting from a chiral precursor can also establish the desired stereochemistry.
Retrosynthetic Analysis and Key Fragment Syntheses
Semisynthetic Modifications of Natural this compound Scaffolds
Semisynthesis, which involves the chemical modification of a naturally occurring compound, offers a powerful avenue for generating derivatives of this compound. ethz.ch This approach leverages the readily available natural product as a starting material, allowing for the exploration of structure-activity relationships (SAR) by systematically altering different parts of the molecule.
Derivatization involves chemically modifying a compound to enhance its properties for analysis or to create new compounds with potentially altered biological activities. researchgate.net For this compound, the hydroxyl groups on the side chain and the phenolic hydroxyl group on the isocoumarin ring are prime targets for derivatization.
Common derivatization strategies that could be applied to this compound include:
Esterification and Etherification : The hydroxyl groups can be converted to esters or ethers to probe the importance of these functional groups for biological activity.
Glycosylation : Attaching sugar moieties to the hydroxyl groups can alter the solubility and pharmacokinetic properties of the molecule. rsc.orgnih.gov
Alkylation and Acylation : These modifications can be used to introduce a variety of substituents at the hydroxyl positions. researchgate.net
These derivatization strategies can lead to the creation of a library of this compound analogues, which can then be screened for improved or novel biological activities.
Beyond simple derivatization, a wide range of chemical transformations can be explored on the this compound scaffold to generate more complex analogues. halo-research.de These transformations can target the isocoumarin core or the side chain.
Potential transformations include:
Oxidation and Reduction : The diol side chain can be oxidized to a dicarbonyl or cleaved, while the isocoumarin ring can undergo reduction. Oosponol (B1677333), a related natural product, is an oxidation product of this compound. nih.gov
Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions could be used to introduce new substituents onto the aromatic ring of the isocoumarin.
Ring-Opening and Rearrangement Reactions : The lactone ring of the isocoumarin could potentially be opened to provide access to a different class of compounds.
These chemical transformations can significantly expand the structural diversity of compounds derived from this compound, providing valuable tools for chemical biology and drug discovery.
Derivatization Strategies for this compound
Design and Synthesis of this compound Analogues for Probing Biological Systems
The rational design and synthesis of analogues are crucial for understanding how a natural product interacts with its biological targets. uqiitd.org By systematically modifying the structure of this compound and assessing the biological activity of the resulting analogues, researchers can identify the key structural features responsible for its effects. This process, often referred to as structure-activity relationship (SAR) studies, is a cornerstone of medicinal chemistry.
Strategies for designing and synthesizing this compound analogues include:
Pharmacophore-Directed Retrosynthesis : This approach prioritizes the synthesis of the core structural elements believed to be essential for biological activity.
Diversity-Oriented Synthesis (DOS) : This strategy aims to create a library of structurally diverse molecules from a common starting material.
Analogue-Oriented Synthesis (AOS) : This approach focuses on the synthesis of a series of closely related analogues to fine-tune biological activity.
The synthesis of these analogues often employs the same powerful reactions used in total synthesis, such as stereoselective and chemoselective transformations, to ensure precise control over the molecular architecture. The resulting compounds are invaluable probes for elucidating the mechanism of action of this compound and for developing new therapeutic agents.
Advanced Analytical Methodologies for Oospoglycol Research
Chromatographic Techniques for Oospoglycol Separation and Purity Assessment in Research
Chromatography is a fundamental tool in chemical analysis, enabling the separation of complex mixtures into individual components. researchgate.netgsconlinepress.com In the context of this compound research, various chromatographic methods are utilized to isolate the compound from crude extracts and assess its purity.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. iipseries.org Its high resolution and sensitivity make it a preferred method in the analysis of fungal secondary metabolites like this compound. gsconlinepress.com
In research settings, HPLC is employed to analyze crude extracts of fungal cultures to detect the presence of this compound. For instance, a study on Leptographium spp. utilized a Waters HPLC system with a Separations Module 2695 and a PDA Detector Model 2996 for the analysis of crude extracts. The sample preparation involved dissolving the crude extract in methanol (B129727) to a concentration of 5 mg/mL before injection into the HPLC system. This technique allows for the initial identification of this compound and its congener, oosponol (B1677333), whose production can be influenced by co-cultivation with other microorganisms.
Further applications of HPLC in this compound research include the purification of the compound from complex mixtures. Reverse-phased HPLC, often using a C18 column, is a common approach for this purpose. tandfonline.com The choice of mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) and water, is optimized to achieve the best separation of this compound from other metabolites. tandfonline.com The purity of the isolated this compound can then be re-assessed using the same or a different HPLC method.
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) in Research Contexts
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are additional chromatographic techniques that play significant roles in the study of natural products, including this compound. researchgate.netgsconlinepress.com
Gas Chromatography (GC) is particularly suited for the analysis of volatile or semi-volatile compounds. iipseries.orgpharmacyjournal.org While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, this technique is invaluable for identifying related compounds and biosynthetic precursors. For example, GC can be used to determine the fatty acid composition of the fungal culture medium, which can provide insights into the metabolic state of the organism producing this compound. scispace.com The basic principle of GC involves the separation of compounds based on their partitioning between a stationary phase within a column and a gaseous mobile phase. pharmacyjournal.org
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for the preliminary analysis of extracts and for monitoring the progress of purification. nih.govresearchgate.net In this compound research, TLC can be used to quickly screen fungal extracts for the presence of the compound and to identify suitable solvent systems for larger-scale column chromatography. tandfonline.combioline.org.br The separation is achieved on a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel, with the mobile phase moving up the plate by capillary action. nih.govresearchgate.net The separated compounds are then visualized, often under UV light. nih.gov
| Technique | Principle | Application in this compound Research | Reference |
| HPLC | High-pressure separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment, quantification, and purification of this compound from fungal extracts. | gsconlinepress.com |
| GC | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. | Analysis of volatile precursors and related metabolites in fungal cultures. | pharmacyjournal.orgscispace.com |
| TLC | Separation based on differential migration of components on a thin layer of adsorbent material. | Rapid screening of extracts and monitoring of purification processes. | nih.govtandfonline.com |
Spectroscopic and Spectrometric Methods for this compound Metabolite and Derivative Characterization
Spectroscopic and spectrometric methods are indispensable for the structural elucidation and identification of this compound, its metabolites, and derivatives. gsconlinepress.comtandfonline.comscispace.comresearchgate.netmdpi.comresearchgate.netcdnsciencepub.comjmaterenvironsci.comnih.govuzh.ch These techniques provide detailed information about the molecular structure and composition of the compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights of Analogues and Biosynthetic Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules in solution. nih.govspringernature.com In the context of this compound research, NMR is crucial for confirming the structure of the isolated compound and for elucidating the structures of its analogues and biosynthetic intermediates. gsconlinepress.comscispace.comresearchgate.netmdpi.comresearchgate.netcdnsciencepub.comjmaterenvironsci.comnih.govuzh.ch
Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1D NMR spectra, such as ¹H and ¹³C NMR, provide information about the different types of protons and carbons present in the molecule. jmaterenvironsci.com 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal the connectivity between atoms, allowing for the complete assembly of the molecular structure. The biosynthesis of related compounds like elsinochromes has been studied using ¹³C and ²H NMR by feeding the producing fungus with isotopically labeled precursors. cdnsciencepub.com This approach provides detailed insights into the assembly of the carbon skeleton. cdnsciencepub.com
Mass Spectrometry (MS) for Identification of this compound Biosynthetic Intermediates and Metabolites
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. khanacademy.orgthermofisher.com It is used for the identification and quantification of molecules in both simple and complex mixtures. thermofisher.com In this compound research, MS is vital for identifying the compound, its biosynthetic intermediates, and metabolites. gsconlinepress.comscispace.comresearchgate.netresearchgate.netcdnsciencepub.comjmaterenvironsci.comnih.gov
High-Resolution Mass Spectrometry (HRMS), often coupled with a chromatographic separation technique like HPLC (LC-MS), provides accurate mass measurements, which can be used to determine the elemental composition of a molecule. mdpi.comresearchgate.net This information is critical for confirming the identity of this compound and for identifying unknown metabolites. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information. nih.gov For example, the analysis of fungal extracts by LC-MS can reveal the presence of this compound and its related metabolites, even at low concentrations. tandfonline.com
| Technique | Information Provided | Application in this compound Research | Reference |
| NMR | Detailed atomic-level structural information, including connectivity and stereochemistry. | Structural elucidation of this compound, its analogues, and biosynthetic intermediates. | mdpi.comresearchgate.netcdnsciencepub.com |
| MS | Molecular weight and elemental composition. | Identification of this compound, its metabolites, and biosynthetic intermediates in complex mixtures. | researchgate.netnih.gov |
Bioanalytical Approaches for Quantifying this compound in Non-Human Biological Matrices
Bioanalytical methods are essential for the quantitative determination of drugs and their metabolites in biological fluids and tissues. innovareacademics.inwisdomlib.orgresearchgate.net In the context of this compound research, these methods are applied to quantify the compound in non-human biological matrices, such as fungal cultures or environmental samples. researchgate.netgsconlinepress.comtandfonline.com
The development of a robust bioanalytical method involves several key steps, including sample preparation, separation, and detection. innovareacademics.ineuropa.eu Sample preparation aims to extract this compound from the matrix and remove interfering substances. globalresearchonline.net This can be achieved through techniques like liquid-liquid extraction or solid-phase extraction. researchgate.net
The quantification of this compound is typically performed using a chromatographic method coupled with a sensitive detector, most commonly HPLC with UV or mass spectrometric detection (LC-MS). tandfonline.cominnovareacademics.in The method must be validated to ensure its accuracy, precision, selectivity, and sensitivity. wisdomlib.orgglobalresearchonline.net This involves establishing a calibration curve using standards of known this compound concentration and analyzing quality control samples. europa.eu For instance, the production of an antifouling compound, lobocompactol, was quantified using LC-MS by creating a calibration curve and measuring the peak area. tandfonline.com A similar approach can be applied to quantify this compound in various non-human biological samples.
The validation parameters for a bioanalytical method are critical to ensure the reliability of the quantitative data.
| Validation Parameter | Description | Importance in this compound Quantification | Reference |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. | Ensures that the measured signal is solely from this compound and not from interfering compounds. | globalresearchonline.net |
| Accuracy | The closeness of the measured value to the true value. | Determines the correctness of the quantification. | wisdomlib.org |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Indicates the reproducibility of the method. | wisdomlib.org |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Establishes the concentration range over which the method is accurate and precise. | innovareacademics.in |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Defines the sensitivity of the method. | globalresearchonline.net |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Ensures that the concentration of this compound does not change during sample collection, storage, and analysis. | globalresearchonline.net |
Ecological and Environmental Significance of Oospoglycol
Oospoglycol's Role in Producing Organism's Ecology
This compound is a secondary metabolite, a class of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a crucial role in ecological interactions. mdpi.com Fungi, including endophytic and pathogenic species, are prolific producers of such metabolites. researchgate.netresearchgate.net The production of this compound has been identified in several fungal species, where it contributes significantly to their ecological strategy. ugr.esslu.senih.gov
Table 1: Documented Fungal Producers of this compound
| Fungal Species | Ecological Niche/Context | References |
|---|---|---|
| Heterobasidion annosum | Necrotrophic white rot fungus, conifer pathogen | slu.seslu.se |
| Lenzites striata | Wood-decay fungus | gla.ac.uk |
| Gloeophyllum abietinum | Wood-decay fungus | ugr.es |
| Gloeophyllum sp. | Wood-degrading basidiomycetes | nih.gov |
| Paraphoma sp. | Marine-derived fungus | researchgate.netresearchgate.net |
In the complex microbial communities where fungi reside, chemical compounds are the primary language of communication. ugr.es Secondary metabolites like this compound are key components of this chemical dialogue, mediating interactions between different species. ugr.es The production of these compounds is often not constitutive but is instead triggered or enhanced by the presence of other organisms, a phenomenon readily observed in co-culture studies. mdpi.comnih.gov
Co-culturing, or mixed fermentation, attempts to simulate the natural competitive and antagonistic conditions microorganisms face in their habitat. mdpi.com Research has shown that such interactions can activate "silent" biosynthetic gene clusters, leading to the production of metabolites not seen when the fungus is grown in isolation. mdpi.com For instance, the interaction between the fungi Gloeophyllum abietinum and Heterobasidion annosum was found to induce the production of several compounds, including this compound. ugr.es In one study, the interaction led to a 14-fold overproduction of this compound. nih.gov This induced accumulation suggests that this compound serves as a response to the presence of a competing microbe, playing a role in mediating the complex dynamics of their shared environment. mdpi.comnih.gov This chemical response is a fundamental aspect of chemical ecology, where organisms use metabolites to interact with their surroundings. ugr.es
Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. mdpi.commdpi.com These allelochemicals can be released into the environment and give the producer a competitive advantage. mdpi.combiorxiv.org In fungi, secondary metabolites are central to defensive strategies, acting as toxins or antibiotics against competitors. mdpi.comnih.gov
This compound is frequently cited as a toxin produced by pathogenic fungi, contributing to their ability to colonize hosts and outcompete other microbes. slu.sehelsinki.fihelsinki.fislu.se The conifer pathogen Heterobasidion annosum produces this compound along with other toxins like oosponol (B1677333), fomannosin, and fommanoxin. slu.seslu.se These compounds are believed to contribute to the fungus's pathogenicity, the mechanisms by which it causes disease in its host trees. slu.sehelsinki.fislu.se The production of these metabolites represents a defensive mechanism, protecting the fungus from other organisms and aiding in the colonization of its substrate. mdpi.comresearchgate.net This is a form of antagonism, a characteristic of micro-habitats where competition for limited resources favors chemically defended microbes. mdpi.com
The role of this compound as an allelopathic agent is summarized in the following table based on the activities of the producing organisms.
Table 2: Allelopathic and Defensive Context of this compound
| Producing Organism | Context/Reported Role | Implied Function of this compound | References |
|---|---|---|---|
| Heterobasidion annosum | Necrotrophic pathogen of conifers. | Contributes to pathogenicity and disease development. | slu.sehelsinki.fihelsinki.fislu.se |
| Gloeophyllum abietinum | Induced production during interaction with H. annosum. | Competitive response to other fungi. | ugr.esnih.gov |
| Gloeophyllum sp. | Production of orsellinic acid-based polyketides during interactions. | Potential antibiotic function against competitor species. | nih.gov |
Inter-organismal Communication and Chemical Ecology
Environmental Fate and Persistence of this compound in Model Systems
Information regarding the specific environmental fate, biodegradation, and persistence of this compound in model systems such as soil or water is not extensively detailed in the reviewed scientific literature. However, some inferences can be made from the nature of the compound and its producing organisms.
This compound's biosynthesis has been shown to be acetate-derived, a common pathway for polyketide secondary metabolites in fungi. gla.ac.uk The persistence of the compound in an ecosystem is linked to the persistence of the organisms that produce it. For example, the fungus Heterobasidion annosum can persist in conifer stumps, which act as a reservoir for the pathogen. slu.se This implies a potential for the localized, long-term presence of its metabolites, including this compound, in that specific environment.
Future Directions and Emerging Research Avenues for Oospoglycol
Unexplored Molecular Targets and Signaling Pathways of Oospoglycol
This compound is recognized as a toxin produced by necrotrophic fungi such as Heterobasidion annosum, which contributes to their pathogenicity in host plants. slu.sehelsinki.fislu.se The interaction between fungal toxins and the host's defense systems involves a complex interplay of molecular recognition and signaling cascades. While the host's response to pathogens, often involving salicylic (B10762653) acid (SA) and jasmonic acid/ethylene (JA/ET) dependent signaling pathways, has been a subject of study, the specific molecular targets of this compound within the host and the direct signaling pathways it modulates are not yet fully elucidated. slu.sehelsinki.fi
Future research should prioritize the identification of the direct binding partners of this compound within plant cells and other organisms. A key area of investigation will be to determine how this compound and its metabolites influence host cellular processes. Understanding these initial molecular interactions is crucial for unraveling the precise mechanisms of its toxicity and its role in fungal virulence. helsinki.fislu.se The exploration of these pathways could reveal novel targets for developing strategies to protect plants from pathogenic fungi that produce this compound.
Development of Novel this compound Analogues with Enhanced Research Utility
The synthesis of this compound and its analogues offers a powerful tool for structure-activity relationship studies. researchgate.netrsc.org By creating and testing modified versions of the this compound molecule, researchers can identify the specific chemical moieties responsible for its biological effects. For instance, studies on synthetic analogues of the related compound oosponol (B1677333) have provided insights into the toxic properties associated with its vinylogous acid anhydride (B1165640) structure, which is formed from the dehydrogenation of the less toxic this compound precursor. researchgate.net
The development of novel this compound analogues could lead to the creation of valuable research tools. These analogues could be designed to have enhanced potency, selectivity, or stability, making them more suitable for in-depth biological studies. Furthermore, the synthesis of labeled analogues, for example with fluorescent tags or radioactive isotopes, would facilitate the tracking of the molecule within cells and organisms, helping to pinpoint its subcellular localization and metabolic fate. Such tools are invaluable for identifying molecular targets and understanding the compound's mechanism of action.
Integration of Omics Technologies in this compound Research (e.g., Transcriptomics, Proteomics)
The advent of "omics" technologies, such as transcriptomics and proteomics, provides a holistic view of the biological processes affected by this compound. Transcriptomic studies on fungi that produce this compound, like Heterobasidion annosum and Gloeophyllum trabeum, have already shed light on the gene expression changes that occur during interactions with host plants or competing fungi. frontiersin.org These studies have shown that genes involved in secondary metabolism, including the production of toxins like this compound, are often upregulated during these interactions. frontiersin.org
Proteomic analyses complement transcriptomics by providing a snapshot of the proteins present in an organism under specific conditions. nih.govmdpi.comfrontiersin.org By comparing the proteomes of organisms exposed to this compound with unexposed controls, researchers can identify proteins whose expression levels or post-translational modifications are altered. This can provide clues about the cellular pathways and processes that are perturbed by the compound. The integration of transcriptomic and proteomic data offers a powerful approach to build a comprehensive picture of the molecular response to this compound, from gene transcription to protein function. nih.gov
Below is a table summarizing the application of omics technologies in studying this compound-producing fungi:
| Omics Technology | Organism Studied | Key Findings Related to Secondary Metabolism |
| Transcriptomics | Heterobasidion annosum | Analysis of gene expression during infection of pine seedlings revealed shifts in primary and secondary metabolism. slu.se |
| Transcriptomics | Gloeophyllum trabeum | Upregulation of secondary metabolite synthesis genes was observed during interspecific competition. frontiersin.org |
| Proteomics | Shiraia bambusicola | Differential protein expression during conidiospore formation highlighted the involvement of secondary metabolite biosynthesis pathways. frontiersin.org |
| Proteomics | Various pathogenic fungi | Identification of conserved cell wall and secreted proteins, some of which are involved in pathogenicity. mdpi.com |
Advanced Biosynthetic Pathway Engineering for Novel this compound-Related Molecules
This compound is a polyketide-derived isocoumarin (B1212949), and its biosynthesis has been shown to originate from acetate (B1210297). gla.ac.uk The enzymes responsible for constructing this complex molecule are encoded by a biosynthetic gene cluster in the producing fungus. Advances in synthetic biology and metabolic engineering offer the exciting prospect of manipulating these pathways to create novel molecules. nih.govdtu.dksciepublish.com
By understanding the function of each enzyme in the this compound biosynthetic pathway, it becomes possible to modify the pathway to produce new compounds. nih.govfrontiersin.org This could involve introducing genes from other organisms to add new chemical decorations to the this compound scaffold or altering the existing enzymes to change their substrate specificity or catalytic function. This approach, often termed "engineered biosynthesis," could lead to the generation of a library of this compound-related molecules with potentially new or improved biological activities. nih.gov Such engineered compounds could have applications in agriculture, medicine, or as research probes. The elucidation and reconstruction of biosynthetic pathways in heterologous hosts like yeast or bacteria can further facilitate the production and diversification of these molecules. nih.govoup.com
Q & A
Basic Research Questions
Q. What are the primary methodologies for synthesizing Oospoglycol in laboratory settings?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, requiring optimization of parameters like temperature, solvent polarity, and catalyst selection. Key steps include purification via column chromatography and crystallization. Researchers should validate each intermediate using spectroscopic techniques (e.g., H/C NMR, FT-IR) and confirm final compound identity through high-resolution mass spectrometry (HRMS) .
Q. How can researchers assess the purity of this compound post-synthesis?
- Methodological Answer : Purity evaluation combines chromatographic (HPLC, UPLC) and spectroscopic methods. Quantify impurities using area normalization in HPLC with a C18 column and acetonitrile-water gradient. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended. Ensure compliance with thresholds (<0.1% impurities) as per ICH guidelines .
Q. What statistical methods are appropriate for analyzing this compound’s in vitro efficacy data?
- Methodological Answer : Use dose-response curves with nonlinear regression (e.g., four-parameter logistic model) to calculate IC/EC. Compare treatment groups via ANOVA followed by post-hoc tests (Tukey’s HSD). For reproducibility, include triplicate measurements and report confidence intervals (95%) .
Advanced Research Questions
Q. How should researchers design experiments to study this compound’s mechanism of action in cellular models?
- Methodological Answer : Apply the PICO framework (Population: target cell line; Intervention: this compound dosage; Comparison: untreated/control compound; Outcome: protein expression/kinase activity). Use CRISPR knockouts or siRNA silencing to validate target pathways. Incorporate time-resolved assays (e.g., Western blotting at 0/6/12/24h) to track dynamic effects. Ensure blinding and randomization to reduce bias .
Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound across studies?
- Methodological Answer : Conduct a meta-analysis to assess heterogeneity (I statistic). Stratify studies by variables like dosage form (oral vs. intravenous) or species (mice vs. primates). Validate discrepancies via in vivo PK/PD modeling (e.g., non-compartmental analysis) with standardized protocols. Address confounders like hepatic metabolism variability using CYP450 inhibition assays .
Q. How can computational models be integrated with experimental data to predict this compound’s binding affinity?
- Methodological Answer : Combine molecular docking (AutoDock Vina, Schrödinger Suite) with molecular dynamics (MD) simulations (GROMACS) to assess ligand-receptor stability. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with cheminformatics databases (ChEMBL, PubChem) to identify structural analogs .
Methodological Frameworks for Research Design
- Data Contradiction Analysis : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting results. For example, if solubility studies disagree, replicate experiments under controlled conditions (pH, temperature) and apply principal component analysis (PCA) to isolate variables .
- Experimental Reproducibility : Follow guidelines from Med. Chem. Commun.: document batch-to-batch variability, share raw data in repositories (Open Science Framework), and include negative controls in assays .
Tables for Data Organization
Table 1 : Key Characterization Parameters for this compound
| Parameter | Method | Acceptable Range | Reference Standard |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 205–208°C | USP ⟨741⟩ |
| LogP (Partition Coeff.) | Shake-flask HPLC | 2.1–2.5 | OECD 117 |
Table 2 : Common Pitfalls in this compound Research
| Pitfall | Mitigation Strategy |
|---|---|
| Inconsistent bioactivity | Standardize cell lines (ATCC-certified) |
| Poor solubility | Use co-solvents (DMSO ≤0.1%) or nanoformulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
